molecular formula C12H9ClN2O2 B1322413 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile CAS No. 214476-68-3

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile

Cat. No.: B1322413
CAS No.: 214476-68-3
M. Wt: 248.66 g/mol
InChI Key: XUMPXASXBIBARL-UHFFFAOYSA-N
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Description

4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthetic Methods and Chemical Reactions : 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile derivatives have been extensively studied for their synthetic methods and chemical reactions. These compounds are important in producing biologically active compounds due to their diverse reactivity (Mekheimer et al., 2019).

  • Chemical Transformations : The chemical reactivity of related compounds has been explored, revealing interesting transformations under nucleophilic conditions. Such studies provide insights into the potential applications of these compounds in various synthetic processes (Ibrahim & El-Gohary, 2016).

  • Synthesis of Derivatives : Research on the facile synthesis of related quinoline derivatives, such as tetrahydropyrimido[4,5-b]-quinoline, highlights the versatility of these compounds in creating a range of chemical entities with potential applications in drug discovery and material science (Elkholy & Morsy, 2006).

Material Science and Optoelectronics

  • Optoelectronic Properties : Studies on the optoelectronic and charge transport properties of hydroquinoline derivatives, closely related to this compound, indicate potential applications in the field of material science, particularly in the development of efficient multifunctional materials (Irfan et al., 2020).

  • Photophysical Studies : Research on the fluorescent properties of related compounds, like 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, provides insights into the photophysical characteristics that could be explored for this compound in applications like fluorescence imaging or sensors (Singh et al., 2017).

Biomedical Research and Pharmacology

  • Antitumor Activities : The synthesis of novel derivatives and their evaluation for antitumor activities demonstrates the potential biomedical applications of these compounds. Such studies are crucial in identifying new therapeutic agents (Hassaneen et al., 2013).

  • Corrosion Inhibition : Quinoline derivatives have been investigated as corrosion inhibitors, indicating potential industrial applications in protecting metals like steel in acidic environments. This research is vital for developing eco-friendly corrosion inhibitors (Singh et al., 2016).

Safety and Hazards

As a research chemical, 4-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Properties

IUPAC Name

4-chloro-5,8-dimethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-16-8-3-4-9(17-2)12-10(8)11(13)7(5-14)6-15-12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPXASXBIBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred mixture of 1.30 g of 4-hydroxy-5,8-dimethoxy-quinoline-3-carbonitrile, 10 ml of phosphorous oxychloride, and 2 drops of N,N-dimethylformamide was refluxed for 10 minutes and evaporated free of volatile matter. The residue was stirred with 50 ml of water. The product was collected and dried to give 1.74 g of 4-chloro-5,8-dimethoxy-quinoline-3-carbonitrile as a solid, mp 165-167° C.; mass spectrum (EI, m/e): M 248.0346.
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Synthesis routes and methods II

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.